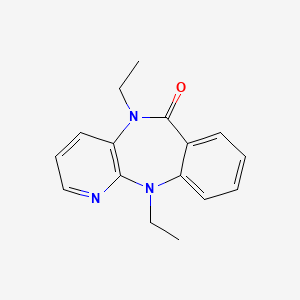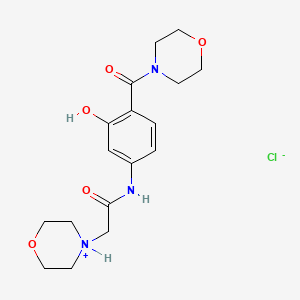
Morpholino-4-(2-morpholinoacetylamino)salicylamide, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholino-4-(2-morpholinoacetylamino)salicylamide, hydrochloride is a complex organic compound known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of morpholine rings and a salicylamide moiety, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino-4-(2-morpholinoacetylamino)salicylamide, hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Morpholinoacetyl Chloride: This step involves the reaction of morpholine with acetyl chloride under controlled conditions to form morpholinoacetyl chloride.
Acylation of Salicylamide: The morpholinoacetyl chloride is then reacted with salicylamide in the presence of a base such as triethylamine to form the intermediate compound, morpholinoacetylamino salicylamide.
Hydrochloride Formation: Finally, the intermediate is treated with hydrochloric acid to yield the hydrochloride salt of Morpholino-4-(2-morpholinoacetylamino)salicylamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholino-4-(2-morpholinoacetylamino)salicylamide, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; usually in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield
Eigenschaften
CAS-Nummer |
14028-32-1 |
|---|---|
Molekularformel |
C17H24ClN3O5 |
Molekulargewicht |
385.8 g/mol |
IUPAC-Name |
N-[3-hydroxy-4-(morpholine-4-carbonyl)phenyl]-2-morpholin-4-ium-4-ylacetamide;chloride |
InChI |
InChI=1S/C17H23N3O5.ClH/c21-15-11-13(18-16(22)12-19-3-7-24-8-4-19)1-2-14(15)17(23)20-5-9-25-10-6-20;/h1-2,11,21H,3-10,12H2,(H,18,22);1H |
InChI-Schlüssel |
NLRQZOWKOZVDDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC[NH+]1CC(=O)NC2=CC(=C(C=C2)C(=O)N3CCOCC3)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


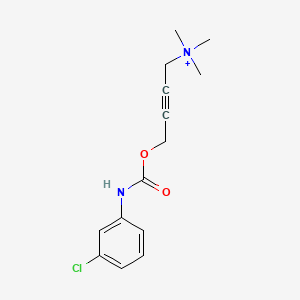
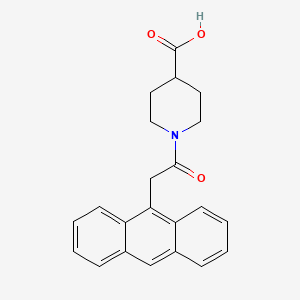
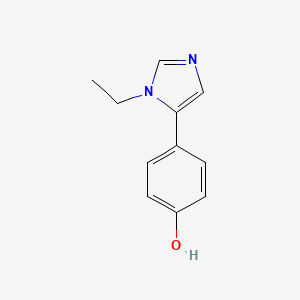

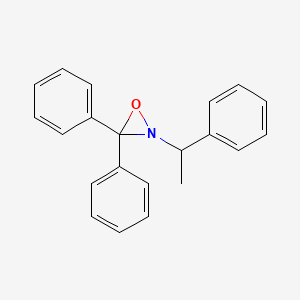

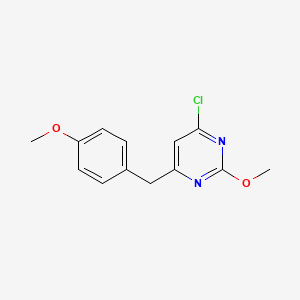
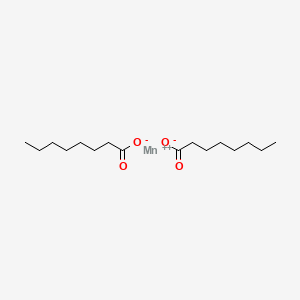

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12803855.png)
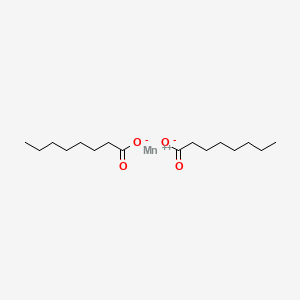
![D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)-](/img/structure/B12803870.png)
